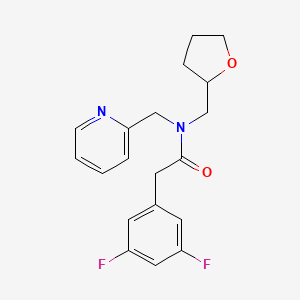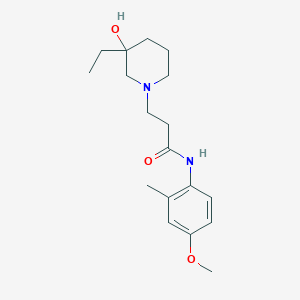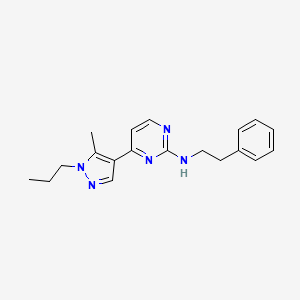![molecular formula C16H20N2O3 B4531024 3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methoxyquinazolin-4-one](/img/structure/B4531024.png)
3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methoxyquinazolin-4-one
Overview
Description
3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methoxyquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a cyclohexyl group that enhances its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methoxyquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other organometallic methods, followed by reduction to obtain the desired stereochemistry.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methoxyquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various substituted quinazolinones.
Scientific Research Applications
3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methoxyquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methoxyquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
Bromomethyl methyl ether: Used in the synthesis of various organic compounds.
Uniqueness
3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methoxyquinazolin-4-one is unique due to its specific combination of a quinazolinone core and a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[[(1R,2R)-2-hydroxycyclohexyl]methyl]-5-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-8-4-6-12-15(14)16(20)18(10-17-12)9-11-5-2-3-7-13(11)19/h4,6,8,10-11,13,19H,2-3,5,7,9H2,1H3/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOFOGJBLQVMET-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)N(C=N2)CC3CCCCC3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=O)N(C=N2)C[C@H]3CCCC[C@H]3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(2-phenoxyethyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4530946.png)
![5-[3-(1H-indol-3-yl)propanoyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B4530954.png)
![N-methyl-2-[(methylsulfonyl)(phenyl)amino]-N-prop-2-yn-1-ylpropanamide](/img/structure/B4530958.png)

![1-(3-methylbenzyl)-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine bis(trifluoroacetate)](/img/structure/B4530967.png)
![4-{4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-2-methyl-5-propylpyrimidine](/img/structure/B4530975.png)
![2,5-dimethyl-N-(3-phenylprop-2-yn-1-yl)-N-propyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4530981.png)
![N-[(1-butylpiperidin-4-yl)methyl]-N'-cyclopentylsuccinamide](/img/structure/B4530986.png)
![2-chloro-4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol](/img/structure/B4530998.png)
![7-isopropyl-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4531007.png)
![[(3-{[(2-fluorobenzyl)(propyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4531012.png)
![2-{[1-(piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4531035.png)


